Benzooxazole-2-carbaldehyde
CAS No.: 62667-25-8
Cat. No.: VC2017303
Molecular Formula: C8H5NO2
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62667-25-8 |
---|---|
Molecular Formula | C8H5NO2 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | 1,3-benzoxazole-2-carbaldehyde |
Standard InChI | InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H |
Standard InChI Key | RXXZBZOUCQAOSC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(O2)C=O |
Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C=O |
Introduction
Chemical Identity and Structure
Benzooxazole-2-carbaldehyde comprises a benzene ring fused with an oxazole ring, bearing an aldehyde group at position 2. This arrangement creates a planar structure with distinct electronic properties that contribute to its chemical reactivity and biological activities. The compound represents an important class of heterocycles with significant synthetic utility.
Basic Identification
The compound is characterized by several key identifiers that allow for its precise recognition in chemical databases and literature:
Parameter | Information |
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CAS Number | 62667-25-8 |
Molecular Formula | C₈H₅NO₂ |
Molecular Weight | 147.131 g/mol |
IUPAC Name | 1,3-benzoxazole-2-carbaldehyde |
Common Synonyms | Benzo[d]oxazole-2-carbaldehyde, Benzoxazole-2-carboxaldehyde, 2-Benzoxazolecarboxaldehyde |
InChI Key | RXXZBZOUCQAOSC-UHFFFAOYSA-N |
The molecular structure features a benzoxazole ring system with an aldehyde group attached at the 2-position, creating a planar molecule with specific electronic distribution that influences its chemical behavior .
Physical and Chemical Properties
Benzooxazole-2-carbaldehyde possesses distinct physical and chemical properties that determine its behavior in various reactions and applications. Understanding these properties is crucial for properly handling the compound and predicting its reactivity patterns.
Physical Properties
The compound exists as a solid at room temperature with characteristic physical properties:
Property | Value |
---|---|
Physical State | Solid |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 276.3±23.0 °C at 760 mmHg |
Flash Point | 120.9±22.6 °C |
LogP | 1.57 |
PSA (Polar Surface Area) | 43.10000 |
Index of Refraction | 1.664 |
Vapor Pressure | 0.0±0.5 mmHg at 25°C |
Exact Mass | 147.032028 |
These physical properties indicate that benzooxazole-2-carbaldehyde is a relatively stable compound with moderate lipophilicity, as suggested by its LogP value .
Chemical Reactivity
The chemical reactivity of benzooxazole-2-carbaldehyde is largely determined by the presence of the aldehyde functional group and the heterocyclic benzoxazole system:
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The aldehyde group undergoes typical carbonyl reactions, including:
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Oxidation to form benzooxazole-2-carboxylic acid
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Reduction to produce benzooxazole-2-methanol
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Condensation reactions with amines, hydrazines, and other nucleophiles
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The benzoxazole ring system contributes to its aromaticity and can participate in:
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Electrophilic aromatic substitution reactions
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Coordination with metals through the nitrogen atom
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π-π interactions with other aromatic systems
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The combination of these reactive sites makes benzooxazole-2-carbaldehyde a versatile building block in organic synthesis.
Structural Derivatives and Analogs
Various structural derivatives of benzooxazole-2-carbaldehyde have been synthesized to explore structure-activity relationships and develop compounds with enhanced properties for specific applications.
Halogenated Derivatives
Several halogenated derivatives of benzooxazole-2-carbaldehyde have been reported, including:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
5-Bromo-1,3-benzoxazole-2-carbaldehyde | 944907-38-4 | C₈H₄BrNO₂ | 226.03 |
6-Chloro-1,3-benzoxazole-2-carbaldehyde | 944898-76-4 | C₈H₄ClNO₂ | 181.58 |
4-Bromo-benzooxazole-2-carbaldehyde hydrate | Not specified | C₈H₆BrNO₃ | 244.04 |
These halogenated derivatives typically exhibit altered reactivity patterns and biological activities compared to the parent compound .
Related Heterocyclic Analogs
Structural analogs with different heterocyclic ring systems include:
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2,1-Benzoxazole-4-carbaldehyde (isomeric form)
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1H-Benzimidazole-2-carboxaldehyde (nitrogen replaces oxygen in the ring)
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Benzothiazole-2-carboxaldehyde (sulfur replaces oxygen in the ring)
These analogs offer diverse chemical properties and biological activities based on the electronic and steric effects of the different heteroatoms .
Biological Activities and Applications
Benzooxazole-2-carbaldehyde and its derivatives exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.
Anti-inflammatory Activity
2-(2-Arylphenyl)benzoxazole derivatives have been identified as novel anti-inflammatory agents with selective inhibition of cyclooxygenase-2 (COX-2). Research by Seth et al. demonstrated that certain derivatives exhibit selectivity indices better than the clinically used NSAID celecoxib .
Antimicrobial Properties
Benzoxazole derivatives show significant antimicrobial activity against various pathogens. A study on substituted benzoxazole derivatives revealed considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
Table showing antimicrobial activity of selected benzoxazole derivatives:
Sample | Gram-positive bacteria (% inhibition) | Gram-negative bacteria (% inhibition) | Fungal strains (% inhibition) |
---|---|---|---|
2-phenyl benzoxazole derivatives | 51-72% | 35-73% | 52-73% |
2-N-phenyl benzoxazole derivatives | 53-81% | 60-90% | 52-73% |
These findings highlight the potential of benzoxazole derivatives as lead compounds for developing new antimicrobial agents .
Anticancer Activity
Research has demonstrated that certain benzoxazole derivatives possess anticancer properties. A simplified analog of UK-1, 4-carbomethoxy-2-(2'-hydroxyphenyl)benzoxazole, was found to be almost as active as UK-1 against cancer cell lines. These compounds show cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Adenosine Receptor Antagonists
A series of 2-arylbenzoxazoles has been identified as potential adenosine A2A receptor antagonists. Structure-affinity relationship studies revealed compounds with micromolar affinity towards the A2A receptor, suggesting potential applications in treating neurodegenerative diseases .
Chemical Reactivity and Transformations
The chemical reactivity of benzooxazole-2-carbaldehyde is primarily dictated by the presence of the aldehyde functional group and the heterocyclic benzoxazole system, making it a versatile intermediate in organic synthesis.
Aldehyde Group Reactions
The aldehyde functional group in benzooxazole-2-carbaldehyde undergoes typical carbonyl reactions:
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Oxidation: The aldehyde can be oxidized to form benzooxazole-2-carboxylic acid using oxidizing agents such as potassium permanganate.
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Reduction: Reducing agents like sodium borohydride can convert the aldehyde to the corresponding alcohol, benzooxazole-2-methanol.
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Condensation: The aldehyde readily undergoes condensation reactions with various nucleophiles:
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With amines to form imines
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With hydrazines to form hydrazones
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With hydroxylamine to form oximes
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Benzoxazole Ring Modifications
The benzoxazole ring system can be modified through various reactions:
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Electrophilic substitution reactions at the benzene portion
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Nucleophilic attacks at the 2-position (especially when activated by electron-withdrawing groups)
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Metal-catalyzed cross-coupling reactions when appropriately functionalized
Cyclization Reactions
Benzoxazole derivatives can participate in cyclization reactions, as observed in the synthesis of benzoxazole-2-carboxylate derivatives. Research has shown that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring increase the yield of cyclization products .
Electronic Effects and Structure-Activity Relationships
Research on benzoxazole derivatives has revealed important structure-activity relationships that influence their reactivity and biological properties.
Electronic Effects on Cyclization
A study on the synthesis of benzoxazole-2-carboxylate derivatives demonstrated that electronic effects significantly influence the cyclization reactions. The researchers found that:
"Electron donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring were found to increase the yield of the cyclization product."
These findings highlight the importance of electronic factors in controlling the reactivity of benzoxazole derivatives.
Position Effects on Biological Activity
The position of substituents on the benzoxazole ring system has been shown to affect biological activity. For example, in 2-(2-hydroxyphenyl)benzoxazole analogs, the position of substituents significantly influences their cytotoxicity against cancer cell lines. Benzoxazole derivatives with certain regiochemistry were found to be less cytotoxic than their isomers, particularly against specific cell lines .
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